Pentamethylcyclopentadienyliron dicarbonyl dimer

Descripción general

Descripción

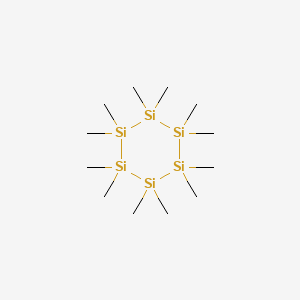

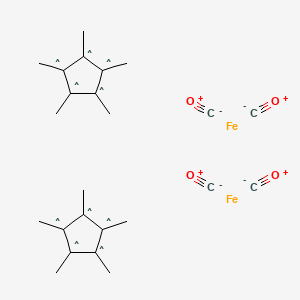

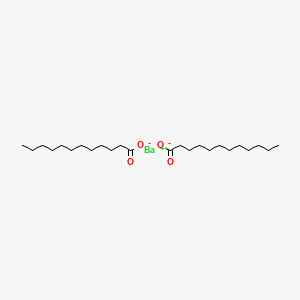

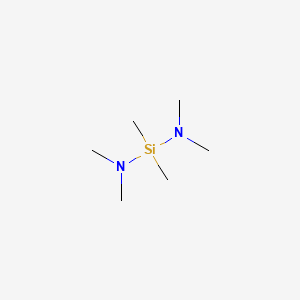

Pentamethylcyclopentadienyliron dicarbonyl dimer is an organometallic compound with the formula [ (CH 3) 5 C 5 Fe (CO) 2] 2 . It is also known as Dicarbonyl (pentamethylcyclopentadienyl)iron dimer . The compound is used as a dinuclear metal carbonyl catalyst for a variety of carbon-carbon bond-forming reactions .

Molecular Structure Analysis

The molecular formula of Pentamethylcyclopentadienyliron dicarbonyl dimer is C24H30Fe2O4 . The compound has a molecular weight of 494.19 g/mol . The structure of the compound can be represented by the SMILES notation: [Fe].[Fe].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C[C]1CCC[C]1C.C[C]1CCC[C]1C .Chemical Reactions Analysis

Pentamethylcyclopentadienyliron dicarbonyl dimer is used as a catalyst for a variety of carbon-carbon bond-forming reactions . It is also used as a radical initiator and a precursor to alkyl and acyl iron complexes useful in organic synthesis .Physical And Chemical Properties Analysis

Pentamethylcyclopentadienyliron dicarbonyl dimer is a dark reddish-purple crystalline solid . It is readily soluble in moderately polar organic solvents such as chloroform and pyridine, but less soluble in carbon tetrachloride and carbon disulfide . The compound is insoluble but stable towards water .Aplicaciones Científicas De Investigación

Hetero-Double-Helix Formation

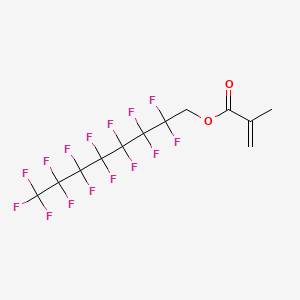

Pentamethylcyclopentadienyliron dicarbonyl dimer shows potential in the formation of hetero-double-helix structures. Studies on ethynylhelicene oligomers possessing perfluorooctyl side chains have indicated the formation of a helix-dimer, highlighting the compound's relevance in complex molecular structures and interactions (Amemiya et al., 2008).

Mixed-Valent State and Catalysis

Research into dicarbonyl(pentamethylcyclopentadienyl)(ferroceniumyl)iron hexafluorophosphate has revealed a dimetallic cation with a stable mixed-valent structure and unique redox features. This compound demonstrates significant potential in catalytic processes due to its electronic structure and the strong electronic coupling between iron centers (Argouarch et al., 2017).

Dimer Formation and Bonding Mechanisms

The dimer of heptafulveneiron tricarbonyl, closely related to pentamethylcyclopentadienyliron dicarbonyl dimer, has been studied for its structure and bonding mechanisms. This research is crucial for understanding the formation of dimers and the role of metal tricarbonyl fragments in promoting electrocyclic dimerization (Eisenstadt et al., 1974).

Radical Generation and Reaction Kinetics

The pentamethylcyclopentadienyl radical, closely related to the dimer, has been a subject of study in terms of its generation, electron spin resonance spectrum, and reaction kinetics. This research provides insights into the thermal dissociation of the dimer and the factors influencing its stability (Davies & Lusztyk, 1980).

Safety And Hazards

Propiedades

InChI |

InChI=1S/2C10H15.4CO.2Fe/c2*1-6-7(2)9(4)10(5)8(6)3;4*1-2;;/h2*1-5H3;;;;;; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXGBSDPRTITVSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[C]1[C]([C]([C]([C]1C)C)C)C.C[C]1[C]([C]([C]([C]1C)C)C)C.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Fe].[Fe] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30Fe2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10333316 | |

| Record name | carbon monoxide; iron; 1,2,3,4,5-pentamethylcyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pentamethylcyclopentadienyliron dicarbonyl dimer | |

CAS RN |

35344-11-7 | |

| Record name | carbon monoxide; iron; 1,2,3,4,5-pentamethylcyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Propanenitrile, 3,3'-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis-](/img/structure/B1580883.png)